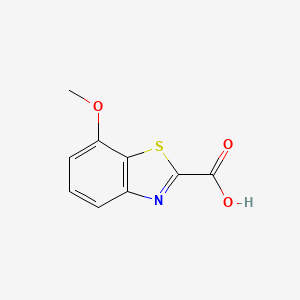![molecular formula C12H7NOS3 B1450244 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 30125-98-5](/img/structure/B1450244.png)
5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one
Overview
Description
The compound “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one” is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of this compound involves the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as a catalyst . The structures of the resulting chalcones were established using spectroscopic techniques .Chemical Reactions Analysis
The compound can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Additionally, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes .Scientific Research Applications
Pharmacological Activities
Benzothiazepines, including compounds structurally related to "5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one," exhibit a range of biological activities such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocking effects. These compounds are of particular interest for lead discovery in drug research, prompting the development of diverse synthetic methods for their preparation. Their structure-activity relationship is crucial for medicinal chemists to develop newer compounds with potential efficacy and safety improvements (Dighe et al., 2015).
Carcinogenicity Studies
Research on thiophene analogs, including those structurally related to the compound , has evaluated their potential carcinogenicity. These studies have synthesized and assessed thiophene derivatives for their carcinogenic potential, providing insights into their safety profiles. While in vitro evaluations indicate potential risks, the comprehensive chemical and biological behaviors of these compounds suggest a complex interaction with biological systems, underscoring the importance of thorough in vivo assessments (Ashby et al., 1978).
Biodegradation and Environmental Impact
Condensed thiophenes, including benzothiophene derivatives, are significant organosulfur compounds in petroleum and fossil fuel products, with implications for environmental pollution and biodegradation. Studies focusing on the biodegradation of benzothiophenes review the types of organosulfur compounds in petroleum, their toxicity, and biodegradation pathways. Such research is vital for understanding the environmental impact and degradation processes of these compounds, contributing to the development of more sustainable chemical practices (Kropp & Fedorak, 1998).
Synthetic Methodologies
The synthesis of benzothiazepines and related compounds is a critical area of research, providing the foundation for the development of new pharmaceuticals. Synthetic approaches to these compounds have evolved, allowing for the exploration of their biological activities and potential therapeutic applications. Reviews on synthetic strategies offer comprehensive insights into the methodologies employed for creating diverse and biologically active molecules, serving as a resource for chemists seeking to design and synthesize new derivatives (Teli et al., 2023).
Safety and Hazards
The safety data sheet for a related compound, Benzo[b]thiophen-3-yl-2-bromoethan-1-one, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Thiophene-based analogs, including “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring their potential applications in pharmaceutical sciences and materials chemistry .
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, causing changes that result in their biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as arylalkylamine N-acetyltransferase (AANAT), which is involved in the biosynthesis of melatonin . By inhibiting AANAT, this compound can modulate melatonin levels, potentially affecting circadian rhythms and other physiological processes. Additionally, this compound has been found to interact with various proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression, affecting the transcription of genes involved in cell cycle regulation and apoptosis. In non-cancerous cells, this compound may impact cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as AANAT, by binding to the enzyme’s active site and preventing substrate access . This compound can also interact with DNA and RNA, potentially affecting gene expression and protein synthesis. Additionally, this compound may modulate the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its biological effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. The subcellular localization of this compound can also be modulated by interactions with other biomolecules, such as proteins and nucleic acids.
Properties
IUPAC Name |
(5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS3/c14-11-10(17-12(15)13-11)5-7-6-16-9-4-2-1-3-8(7)9/h1-6H,(H,13,14,15)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVXLKCPTUUBP-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C\3/C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)




